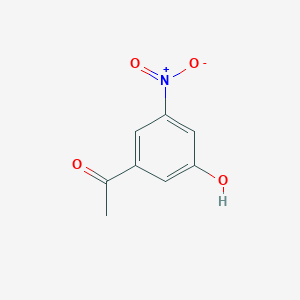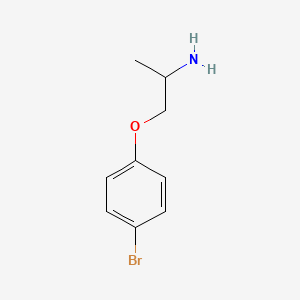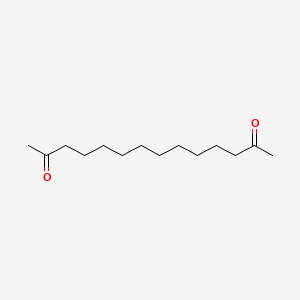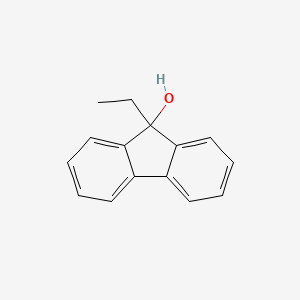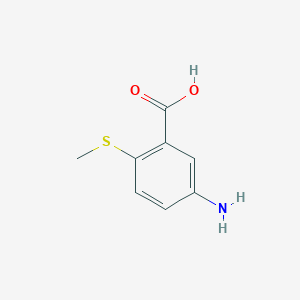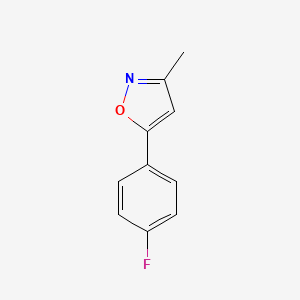
Isoxazole, 5-(4-fluorophenyl)-3-methyl-
描述
Isoxazole, 5-(4-fluorophenyl)-3-methyl- is a heterocyclic compound that features a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a fluorophenyl group at the 5-position and a methyl group at the 3-position makes this compound particularly interesting for various applications in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(4-fluorophenyl)-3-methyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzaldehyde with hydroxylamine to form an oxime, which is then subjected to cyclization under acidic conditions to yield the isoxazole ring . Another approach involves the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Isoxazole, 5-(4-fluorophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and alcohols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce amines .
科学研究应用
Isoxazole, 5-(4-fluorophenyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of Isoxazole, 5-(4-fluorophenyl)-3-methyl- involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed antimicrobial and anticancer effects. The compound’s ability to intercalate with DNA and disrupt cellular processes is a key aspect of its mechanism .
相似化合物的比较
Similar Compounds
Isoxazole: The parent compound without the fluorophenyl and methyl groups.
5-Phenylisoxazole: Lacks the fluorine atom but has a phenyl group at the 5-position.
3-Methylisoxazole: Similar structure but without the fluorophenyl group.
Uniqueness
Isoxazole, 5-(4-fluorophenyl)-3-methyl- is unique due to the presence of both the fluorophenyl and methyl groups, which confer specific electronic and steric properties. These modifications enhance its reactivity and biological activity compared to other isoxazole derivatives .
属性
CAS 编号 |
70862-53-2 |
|---|---|
分子式 |
C10H8FNO |
分子量 |
177.17 g/mol |
IUPAC 名称 |
5-(4-fluorophenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H8FNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
InChI 键 |
ZIFWYFRYVMYQIW-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)F |
规范 SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

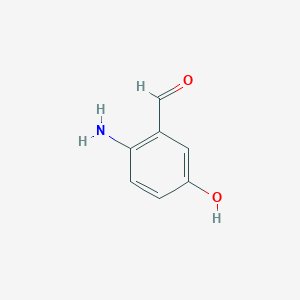
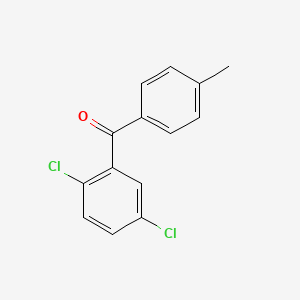
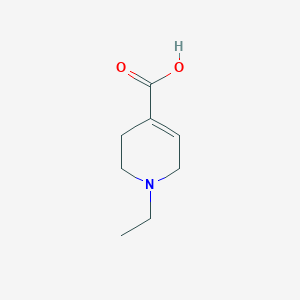

![Disodium 4-[4-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL]-2,5-dichlorobenzenesulphonate](/img/structure/B3056300.png)

